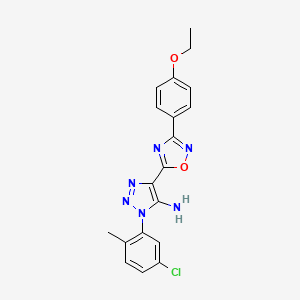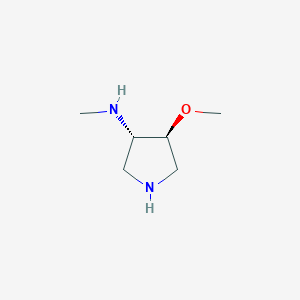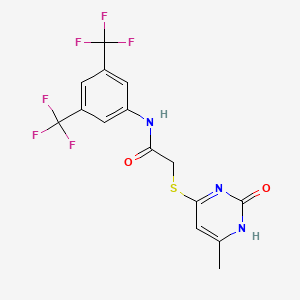![molecular formula C17H17ClN2O4S B2436894 1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide CAS No. 922007-47-4](/img/structure/B2436894.png)
1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanesulfonamide” is a heterocyclic compound. Heterocyclic compounds like this one have a wide range of pharmacological activities . Pyrazole and its derivatives, which this compound is a part of, are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, various 1-((1-(substituted)-1H-1,2,3-triazol-4-yl) methyl)-N,3-diphenyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxamides were prepared and screened for in vitro anti-tubercular activity against M. tuberculosis H37Rv strain .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its IUPAC name. It contains a pyrazole ring, which is a five-membered heterocycle with three carbon atoms and two nitrogen atoms . The compound also contains a methanesulfonamide group and a chlorophenyl group.Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Ring Formations : The compound has been studied in the context of its synthesis and the resulting structural formations. For instance, Upadhyaya et al. (1997) investigated the synthesis and crystal structure of related compounds, highlighting the formation of [1,4]oxazepin rings and their properties (Upadhyaya et al., 1997).
Chemical Process Development : Naganathan et al. (2015) detailed the process development for a scalable synthesis of compounds with a benzoxazepine core, emphasizing the chemical richness and distinct fragments involved in the synthesis (Naganathan et al., 2015).
X-Ray Diffraction and DFT Studies : Almansour et al. (2016) conducted X-ray diffraction and DFT studies on benzimidazole-tethered oxazepine hybrids, offering insights into their molecular structure and potential applications (Almansour et al., 2016).
Applications in Kinase Inhibition and Enzyme Studies
Carbonic Anhydrase Inhibition : Sapegin et al. (2018) explored the role of primary sulfonamide in the construction of [1,4]oxazepine rings and their strong inhibition of human carbonic anhydrases, highlighting potential therapeutic applications (Sapegin et al., 2018).
Anti-Acetylcholinesterase Activity : Holan et al. (1997) studied the anti-acetylcholinesterase activity of related compounds, which could have implications for diseases like Alzheimer's (Holan et al., 1997).
Biomedical Research and Drug Development
Antimicrobial Activities : Babu et al. (2013) synthesized and evaluated the antimicrobial activities of tetrahydrobenzo[b]thiophene derivatives, indicating the potential use of these compounds in combating bacterial and fungal infections (Babu et al., 2013).
Anticancer and Antimicrobial Agents : Katariya et al. (2021) investigated novel compounds incorporating the [1,4]oxazepine structure for their anticancer and antimicrobial properties, demonstrating the potential for these compounds in cancer therapy and infection control (Katariya et al., 2021).
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c1-20-8-9-24-16-7-6-14(10-15(16)17(20)21)19-25(22,23)11-12-2-4-13(18)5-3-12/h2-7,10,19H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWWCZAACVRCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C(C1=O)C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl (3aS,6aR)-2-(5-chloropyrazine-2-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2436811.png)

![1,7-dimethyl-9-(4-methylphenyl)-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2436814.png)
![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2436816.png)
![2-[4-({[4-(acetylamino)phenyl]sulfonyl}amino)phenoxy]-N-cyclopropylnicotinamide](/img/structure/B2436818.png)

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)




![N-(4-bromo-2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2436831.png)

![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)
